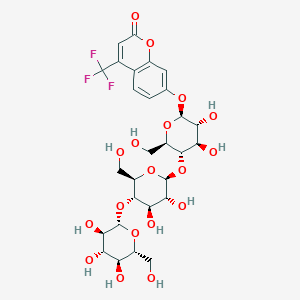

4-(Trifluoromethyl)umbelliferyl-b-D-cellotrioside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

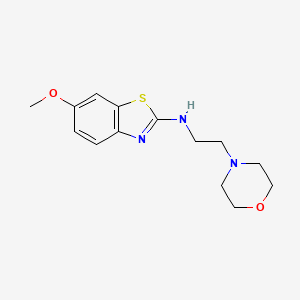

4-(Trifluoromethyl)umbelliferyl-b-D-cellotrioside (4-TMU) is a trifluoromethylated derivative of the naturally occurring glycoside, umbelliferyl-b-D-cellotrioside (UMU). 4-TMU is a fluorescent glycoside that has been used in a variety of scientific research applications, including cellular imaging and as a substrate for glycosidase assays. It has also been used to study the mechanism of action of enzymes and the biochemical and physiological effects of drugs and other compounds.

Applications De Recherche Scientifique

Rational Design of Fluorogenic Substrates for Enzyme Analysis

Research demonstrates the utility of modified umbelliferyl-β-cellobiosides, which are structurally related to 4-(Trifluoromethyl)umbelliferyl derivatives, in the creation of improved fluorogenic substrates for enzyme analysis, particularly for family 6 glycoside hydrolases. Modifications at specific positions, such as the trifluoromethyl group, have shown to significantly enhance enzyme-substrate recognition, leading to increased hydrolysis rates. This is crucial for developing sensitive assays for enzyme activity studies, which have applications in understanding enzyme functions and in drug discovery (Miao Wu et al., 2013).

Electrochemical Studies of Coumarins

Electrochemical studies on coumarins, including umbelliferone and its derivatives, provide insights into their oxidation mechanisms and potential applications in electrochemical sensors and analytical chemistry. Understanding the electrochemical behavior of these compounds contributes to their use in detecting and quantifying biochemical substances (Xinsa Hu et al., 2011).

Development of Glycoside Substrates for Microbial Detection

The synthesis of 4-methylumbelliferyl glycosides, closely related to the chemical structure , illustrates the potential for developing sensitive substrates for detecting microbial activities. These compounds serve as fluorogenic markers in assays designed to detect specific enzymatic activities, offering a tool for microbiological research and diagnostic applications (Xianhu Wei et al., 2015).

Fluoromethylation in Organic Synthesis

Research on trifluoromethylation reactions, including those involving trifluoromethyl groups, highlights the significance of these functional groups in organic synthesis. Trifluoromethylated compounds, including those derived from umbelliferyl substrates, play a crucial role in pharmaceutical and agrochemical industries due to their ability to alter the physical and chemical properties of molecules, enhancing their therapeutic or functional performance (E. Cho et al., 2010).

Analyse Biochimique

Biochemical Properties

4-(Trifluoromethyl)umbelliferyl-b-D-cellotrioside plays a crucial role in biochemical reactions as a substrate for glycosidase enzymes. When hydrolyzed by these enzymes, it releases 4-(Trifluoromethyl)umbelliferone, a fluorescent compound that can be easily detected. This property makes it an excellent tool for studying enzyme kinetics and screening for enzyme inhibitors. The interaction between this compound and glycosidases is highly specific, allowing for precise measurements of enzyme activity .

Cellular Effects

In cellular studies, this compound is used to monitor the activity of glycosidases within cells. This compound can influence cell function by providing insights into the enzymatic processes that occur within different cellular compartments. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism by serving as a reporter for glycosidase activity .

Molecular Mechanism

The molecular mechanism of this compound involves its hydrolysis by glycosidase enzymes. Upon enzymatic cleavage, the compound releases 4-(Trifluoromethyl)umbelliferone, which fluoresces under specific conditions. This fluorescence can be measured to determine the activity of the glycosidase enzymes. The binding interactions between this compound and the active site of glycosidases are critical for its function as a substrate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is essential for accurate measurements, and it is typically stored at low temperatures to prevent degradation. Long-term studies have shown that the compound remains stable under proper storage conditions, ensuring consistent results in enzymatic assays .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At optimal doses, the compound effectively serves as a substrate for glycosidase activity without causing adverse effects. At high doses, there may be potential toxicity or interference with other cellular processes. It is crucial to determine the appropriate dosage to balance efficacy and safety in experimental settings .

Metabolic Pathways

This compound is involved in metabolic pathways related to glycosidase activity. The compound interacts with glycosidase enzymes, leading to the hydrolysis of the glycosidic bond and the release of 4-(Trifluoromethyl)umbelliferone. This process is essential for studying the metabolism of carbohydrates and the role of glycosidases in various biological systems .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its availability for enzymatic reactions. Understanding the transport mechanisms is vital for optimizing the use of this compound in biochemical assays .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can interact with glycosidase enzymes. The localization of the compound is crucial for its function as a substrate and for accurately measuring enzyme activity within different cellular contexts .

Propriétés

IUPAC Name |

7-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(trifluoromethyl)chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35F3O18/c29-28(30,31)10-4-15(35)44-11-3-8(1-2-9(10)11)43-25-21(41)18(38)23(13(6-33)46-25)49-27-22(42)19(39)24(14(7-34)47-27)48-26-20(40)17(37)16(36)12(5-32)45-26/h1-4,12-14,16-27,32-34,36-42H,5-7H2/t12-,13-,14-,16-,17+,18-,19-,20-,21-,22-,23-,24-,25-,26+,27+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSEGIKFULSNPJZ-KHEBRHQFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)OC(=O)C=C2C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)OC(=O)C=C2C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35F3O18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

716.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol](/img/structure/B1415676.png)

![ethyl [(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)amino](oxo)acetate](/img/structure/B1415680.png)

![2-[4-(4-Phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine](/img/structure/B1415684.png)

![ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate](/img/structure/B1415686.png)

![1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-1H-imidazole-2-thiol](/img/structure/B1415688.png)

![5-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1415692.png)

![5-Methoxy-2-[(4-methylpiperidin-1-yl)methyl]pyridin-4-ol](/img/structure/B1415693.png)

![1-[4-(difluoromethoxy)phenyl]-5-(3-nitrophenyl)-1H-imidazole-2-thiol](/img/structure/B1415697.png)

![3-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid](/img/structure/B1415698.png)